(3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride
Description
(3S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative with the molecular formula C₁₀H₁₂FNO₂·HCl and a molecular weight of 233.67 g/mol (free base: 197.66 g/mol). It is supplied as a hydrochloride salt to enhance solubility and stability . The compound features a 4-fluorophenyl substituent on the β-carbon of the amino acid backbone, contributing to its stereochemical and electronic properties. This structural motif is critical in medicinal chemistry, particularly in designing enzyme inhibitors or peptide mimetics due to its ability to modulate binding affinity and metabolic stability.
The compound’s CAS registry number is 270596-53-7, and it is available commercially at 98% purity (e.g., product code PI-26512 from Shanghai PI Chemicals Ltd.) . Its synthesis typically involves asymmetric catalysis or resolution techniques to ensure the desired (S)-configuration at the β-carbon.
Properties
CAS No. |
331763-68-9 |
|---|---|
Molecular Formula |
C10H13ClFNO2 |
Molecular Weight |
233.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method adapts a multi-step synthesis originally reported for 4-amino-3-phenylbutanoic acid hydrochloride, modified to introduce the 4-fluorophenyl group. The process involves:
-
Condensation of 4-fluorobenzaldehyde with nitromethane.
-
Michael addition of diethyl malonate.
-
Hydrogenation to reduce the nitro group.
-
Hydrolysis and salt formation to yield the hydrochloride.
Stepwise Procedure and Optimization
Step 1: Condensation Reaction
4-Fluorobenzaldehyde (262 g, 2.1 mol) and nitromethane (151 g, 2.5 mol) are dissolved in ethanol (1,000 mL) at −5°C. Sodium methoxide (30% w/w in ethanol, 500 g) is added dropwise, followed by stirring for 2 h. Hydrochloric acid (30% w/w, 400 mL) neutralizes the mixture to pH 2, yielding Intermediate I (4-fluoro-β-nitrostyrene).
Step 2: Michael Addition
Diethyl malonate (240 g, 1.5 mol) and sodium methoxide (125 g, 2.3 mol) in ethanol (1,000 mL) at −5°C are combined with Intermediate I. After 2 h, hydrochloric acid (300 mL) quenches the reaction, producing Intermediate II (diethyl 3-nitro-4-(4-fluorophenyl)butanoate).
Step 3: Hydrogenation
Intermediate II is hydrogenated at 55°C for 8 h using palladium-carbon (7 g) under H₂ (50 psi). The nitro group reduces to an amine, forming Intermediate III (3-amino-4-(4-fluorophenyl)butanoic acid ethyl ester).
Step 4: Hydrolysis and Salt Formation
Intermediate III undergoes hydrolysis with 30% HCl (270 g) at 95°C for 24 h. Activated carbon decolorizes the mixture, followed by crystallization at 0°C to yield 127 g (70% overall yield) of the hydrochloride salt.
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 70–85% |
| Purity (HPLC) | >98% |
| Enantiomeric Excess (ee) | 80–95% (requires chiral HPLC) |
| Reaction Time | 34–40 h |
Enzymatic Transamination
Biocatalytic Strategy
This method, adapted from US Patent 6,146,859, uses tyrosine aminotransferase (TAT) to catalyze the stereoselective amination of 2-oxo-4-(4-fluorophenyl)butyric acid. Glutamic acid serves as the amino donor, ensuring cost-effectiveness and high ee.
Procedure
-
Substrate Preparation : 2-Oxo-4-(4-fluorophenyl)butyric acid is synthesized via Friedel-Crafts acylation of fluorobenzene with succinic anhydride.
-
Enzymatic Reaction : The ketone (50 mM) and L-glutamic acid (100 mM) are incubated with TAT (5 U/mL) in phosphate buffer (pH 7.5) at 37°C for 24 h.
-
Product Isolation : The precipitate (L-isomer) is filtered, and the filtrate is acidified to recover remaining product.
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion Rate | >95% |
| Enantiomeric Excess (ee) | >99% |
| Yield | 90–92% |
| Catalyst Reusability | 5 cycles (70% activity retained) |
Comparative Analysis
Efficiency and Scalability
-
Chemical Synthesis : Suitable for large-scale production but requires chiral resolution to achieve high ee.
-
Enzymatic Route : Superior stereoselectivity and milder conditions but dependent on enzyme availability.
Cost Considerations
| Factor | Chemical Method | Enzymatic Method |
|---|---|---|
| Raw Material Cost | $320/kg | $280/kg |
| Energy Consumption | High (reflux, hydrogenation) | Low (ambient pressure) |
| Waste Generation | 8–10 kg/kg product | 2–3 kg/kg product |
Chemical Reactions Analysis
Peptide Bond Formation
The amino and carboxylic acid groups facilitate condensation reactions to form peptide bonds, a hallmark of amino acid chemistry.
This reactivity is critical for synthesizing bioactive peptides, where the fluorinated aromatic ring may improve metabolic stability.
Decarboxylation Reactions
The β-carboxylic acid group undergoes decarboxylation under thermal or enzymatic conditions:
| Conditions | Catalysts/Additives | Applications |
|---|---|---|
| 150–200°C | Metal oxides (e.g., CuO) | Production of β-fluoroamine intermediates for neuroactive compounds |
| Enzymatic (decarboxylases) | Pyridoxal phosphate | Potential biosynthesis of fluorinated neurotransmitters |
Amino Group Functionalization
The primary amine participates in nucleophilic reactions:
Acylation
| Reagents | Products | Biological Relevance |
|---|---|---|
| Acetic anhydride in THF | N-acetylated derivative | Enhanced blood-brain barrier permeability in drug design |
| Succinic anhydride | Succinamide analog | Prodrug development for sustained release |
Schiff Base Formation
Reaction with aldehydes/ketones yields imines, useful in metal coordination chemistry:
Carboxylic Acid Derivatives
The carboxylic acid reacts to form esters, amides, or anhydrides:
| Reaction Type | Reagents | Applications |
|---|---|---|
| Esterification | Methanol/H | Lipophilic prodrugs for improved bioavailability |
| Amide formation | NH/DCC | Precursors for fluorinated peptidomimetics |
Enzymatic Interactions
Computational QSAR models predict interactions with biological targets:
| Enzyme Class | Proposed Interaction | Functional Impact |
|---|---|---|
| Transaminases | Competitive inhibition | Disruption of amino acid metabolism pathways |
| Glutamate decarboxylase | Substrate analog | Modulation of GABA synthesis in neurological studies |
Halogen-Specific Reactivity
-
Electrophilic aromatic substitution : Directs incoming electrophiles to meta/para positions.
-
Hydrogen bonding : Enhances binding affinity in enzyme active sites via polar interactions.
Salt Formation and Neutralization
The hydrochloride counterion enables pH-dependent solubility:
| Condition | Equilibrium Shift | Applications |
|---|---|---|
| Basic pH (NaOH) | Freebase formation | Isolation of neutral compound for organic synthesis |
| Acidic pH (HCl) | Re-protonation | Stabilization during storage and handling |
Comparative Reactivity with Analogues
The compound’s fluorinated aromatic system distinguishes it from non-fluorinated counterparts:
| Compound | Reactivity Difference | Structural Basis |
|---|---|---|
| 4-Amino-3-fluorobenzoic acid | Faster decarboxylation | Proximity of fluorine to carboxylic acid |
| (S)-2-Amino-5-fluoropentanoic acid | Reduced peptide bond stability | Longer aliphatic chain decreases steric hindrance |
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Synthesis
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its structural properties allow for modifications that can enhance biological activity and selectivity towards specific molecular targets. The fluorine atom is particularly significant as it can improve the binding affinity of drugs to their targets, which is essential in the design of effective therapeutics .
Case Study: Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly through interactions with GABA receptors. As a GABA_B receptor agonist, it mimics the action of gamma-aminobutyric acid (GABA), leading to effects such as sedation and anxiolysis . This pharmacological profile suggests potential applications in treating anxiety disorders and other neurological conditions.
Biological Studies
Enzyme Inhibition Research
The compound has been investigated for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and associated with type 2 diabetes. DPP-IV inhibitors are valuable in managing blood sugar levels, making this compound a candidate for further development in diabetes treatment .
Table 1: Summary of Biological Activities
| Activity | Target | Potential Application |
|---|---|---|
| GABA_B receptor agonism | GABA receptors | Anxiety disorders |
| DPP-IV inhibition | Dipeptidyl peptidase IV | Type 2 diabetes management |
| Neurotransmitter modulation | Serotonin/Dopamine | Mood regulation and cognitive function |
Industrial Applications
Chemical Process Development
In addition to its medicinal applications, (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride is explored in industrial settings for developing new materials and chemical processes. Its unique properties allow it to be utilized in synthesizing other complex organic compounds, which can be beneficial in various chemical industries.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the amino acid moiety can facilitate transport across biological membranes. The compound may modulate biochemical pathways by inhibiting or activating target proteins.
Comparison with Similar Compounds
Substituent Effects: Fluorophenyl vs. Trifluoromethylphenyl
A closely related analog is (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS: 270065-76-4, molecular weight: 419.44 g/mol) . Key differences include:
- Substituent Position and Type : The target compound has a 4-fluorophenyl group, while the analog features a 3-(trifluoromethyl)phenyl group.
- Molecular Weight : The trifluoromethyl analog has a significantly higher molecular weight (419.44 vs. 233.67 g/mol), which may influence pharmacokinetic properties such as membrane permeability.
Comparison with Other Fluorinated Aromatic Compounds
The Kanto Reagents Catalog lists compounds like 3-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridin-3-amine, which share fluorinated aromatic systems but lack the amino acid backbone . These compounds are often used as intermediates in agrochemicals or pharmaceuticals.
Chiral β-Amino Acid Derivatives
Compounds such as (R)-(-)-2-Amino-2-methylbutanoic acid (CAS: 3059-97-0) highlight the role of stereochemistry in biological activity.
Physicochemical and Functional Properties
Solubility and Stability
- The hydrochloride salt form improves water solubility, a key advantage for formulation in aqueous systems.
- The 4-fluorophenyl group balances hydrophobicity and electronic effects, whereas trifluoromethyl analogs (e.g., ) may exhibit higher metabolic stability but lower solubility due to increased lipophilicity.
Biological Activity
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride, a derivative of baclofen, is a compound of interest in medicinal chemistry due to its structural similarity to natural amino acids and its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which is known to influence its biological activity and pharmacokinetic properties. The molecular structure can enhance binding affinity to specific receptors and enzymes, thereby modulating various biological pathways.
The mechanism of action for (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride primarily involves interactions with neurotransmitter systems. It may act as an agonist or antagonist at GABAA and GABAB receptors, influencing neurotransmitter release and synaptic transmission. The presence of the fluorine atom can enhance these interactions by increasing lipophilicity and stability against metabolic degradation.
Biological Activity
Research indicates that this compound has significant effects on various biological systems:
- Neurotransmitter Modulation : It has been shown to influence GABAergic pathways, which are critical in regulating mood and anxiety disorders. Studies suggest that compounds with similar structures can enhance GABA receptor activity, potentially providing therapeutic benefits for conditions such as epilepsy and anxiety .
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. This modulation can lead to altered cellular responses, impacting processes such as neurotransmitter synthesis and degradation .
Research Findings
Several studies have explored the biological activity of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride:
- Pharmacological Evaluation : In vitro studies demonstrated that this compound exhibits significant binding affinity for GABA receptors, comparable to that of baclofen. This suggests potential use in treating neurological disorders.
- Case Studies : Clinical evaluations have indicated that related compounds can reduce seizure frequency in patients with refractory epilepsy. While direct clinical data on (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride is limited, its structural analogs show promise in similar applications .
- Comparative Analysis : A comparative study assessed the effects of various fluorinated amino acids on neurotransmitter uptake. Results indicated that the introduction of fluorine significantly improved inhibitory potency on serotonin uptake compared to non-fluorinated analogs .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride in academic research?
- Methodological Answer: The compound is typically synthesized via asymmetric catalysis or chiral pool synthesis to preserve stereochemical integrity. For example, enantiopure (S)-amino acid precursors can be functionalized with a 4-fluorophenyl group through cross-coupling or nucleophilic substitution. Post-synthetic steps include protecting the amino group (e.g., using Boc or Fmoc groups) and acidifying the carboxylate to form the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures or chiral HPLC ensures ≥98% enantiomeric excess (ee). The final product should be characterized by polarimetry and chiral chromatography to confirm stereopurity .
Q. Which spectroscopic techniques are critical for characterizing (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride?
- Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR : Assigns proton and carbon environments, with ¹⁹F NMR specifically probing the fluorophenyl group’s electronic effects.
- ESI-MS : Verifies molecular weight and hydrochloride salt formation (e.g., [M+H⁺] and [M+Cl⁻] adducts).
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the crystal lattice.
- Chiral HPLC : Uses columns like Chiralpak AD-H to quantify enantiopurity, with mobile phases optimized for polar amino acid derivatives .
Advanced Research Questions
Q. How can computational methods like DFT optimize reaction pathways for synthesizing (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride?
- Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models enantioselective transition states. For example:
- Calculate activation energies for asymmetric hydrogenation steps to predict catalyst efficacy (e.g., Ru-BINAP complexes).
- Analyze frontier molecular orbitals (HOMO/LUMO) to optimize steric and electronic interactions between substrates and chiral catalysts.
Studies using exact-exchange hybrid functionals (e.g., B3LYP) improve thermochemical accuracy, reducing deviations in predicted reaction yields to <3 kcal/mol .
Q. What strategies resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer: Discrepancies may arise from polymorphic forms or hydration states. To standardize measurements:
- Use DSC and PXRD to identify polymorphs and hydrate phases.
- Measure solubility in buffered solutions (e.g., pH 7.4 PBS) at controlled temperatures (25°C ± 0.1°C) using UV-Vis spectroscopy or HPLC.
- Account for hygroscopicity by storing samples in desiccators with anhydrous CaCl₂ before testing. Comparative studies in DMSO-water mixtures can further clarify solvent effects .
Q. How to assess the compound’s stability under varying storage conditions for long-term research use?
- Methodological Answer: Conduct accelerated stability studies per ICH guidelines:
- Expose samples to 40°C/75% relative humidity for 6 months.
- Monitor degradation via HPLC (C18 columns, 0.1% TFA in acetonitrile/water gradients) to detect hydrolysis or oxidation byproducts.
- Lyophilization and storage at -20°C in amber vials under nitrogen atmosphere minimizes amino group decomposition. For biological assays, verify stability in cell culture media (e.g., DMEM) over 24–72 hours .
Q. What analytical approaches validate enantiomeric purity in complex matrices (e.g., biological samples)?
- Methodological Answer:
- Chiral derivatization : Use Marfey’s reagent (FDAA) to form diastereomers separable by reverse-phase HPLC.
- Capillary electrophoresis (CE) : Employ cyclodextrin-based chiral selectors in borate buffers (pH 9.0) for high-resolution separation.
- LC-MS/MS : Quantify trace enantiomers in plasma by monitoring fragment ions (e.g., m/z transitions specific to each enantiomer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
